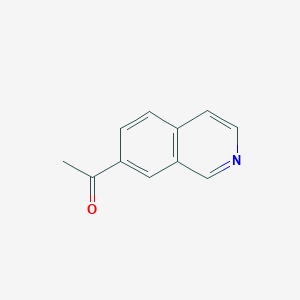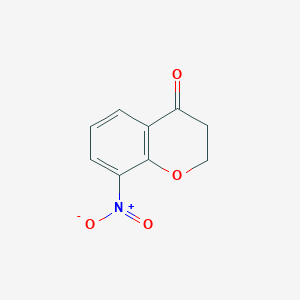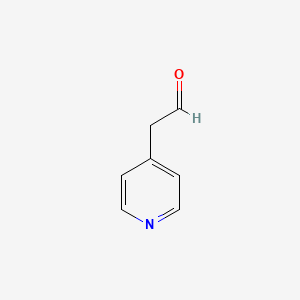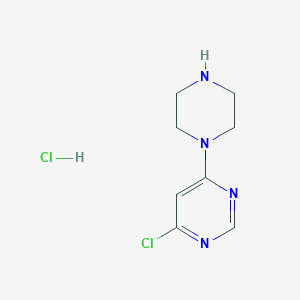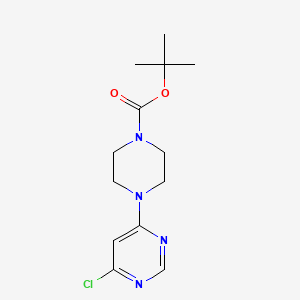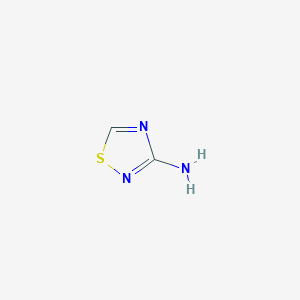
1,2,4-Thiadiazol-3-amine
Overview
Description
1,2,4-Thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Thiadiazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with appropriate reagents. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,2,4-Thiadiazol-3-amine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazol-3-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular pathways can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
1,2,4-Thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,3-thiadiazole. While all these compounds share a common thiadiazole ring, their chemical properties and biological activities can differ significantly:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific ring structure and the presence of an amino group, which allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAJRHEDWDNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604112 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-89-6 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,2,4-Thiadiazol-3-amine derivatives interact with metal surfaces to inhibit corrosion?
A1: Research suggests that this compound derivatives act as corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. [] This adsorption is driven by the electron-donating properties of the molecule, particularly from sites with high electron density. Density Functional Theory (DFT) calculations have shown a correlation between the inhibition efficiency (%IE) and molecular properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). [] A higher EHOMO, indicating a greater tendency to donate electrons, is associated with stronger adsorption and therefore better inhibition. []
Q2: How does the structure of this compound derivatives influence their corrosion inhibition efficiency?
A2: The structure of this compound derivatives significantly impacts their corrosion inhibition efficiency. For example, the presence of electron-donating groups, such as -NH2 and phenyl rings, enhances the electron density of the molecule, leading to stronger adsorption onto the metal surface and better corrosion inhibition. [] Researchers have developed Quantitative Structure-Activity Relationship (QSAR) equations to predict the corrosion inhibition efficiency of different this compound derivatives based on their molecular structure. [] This highlights the importance of understanding the relationship between structure and activity for designing more effective corrosion inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


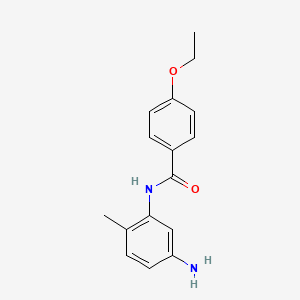
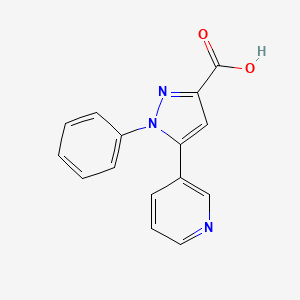

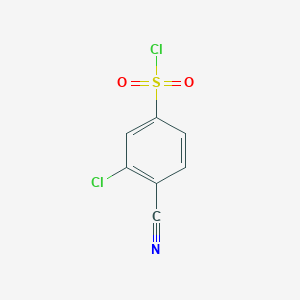
![[(5-Chlorothiophen-2-yl)methyl]hydrazine](/img/structure/B1320865.png)


